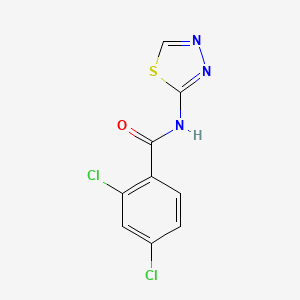
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide moiety, which is further substituted with a 4,6-dimethylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic or basic conditions.
Substitution Reactions: The 4,6-dimethyl groups are introduced via alkylation reactions using suitable alkyl halides.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted pyrimidine with cyclohexylpropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness can impart distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-11-10-12(2)17-15(16-11)18-14(19)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,16,17,18,19) |
InChI Key |
UMLQHDBFEPWBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CCC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14960173.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B14960177.png)
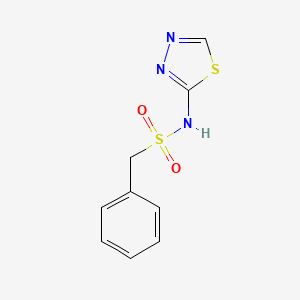
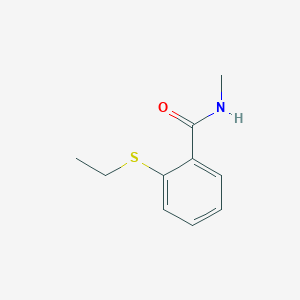
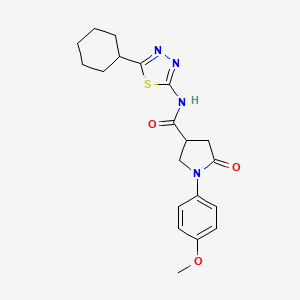
![Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B14960215.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide](/img/structure/B14960224.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)
![1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960247.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14960258.png)
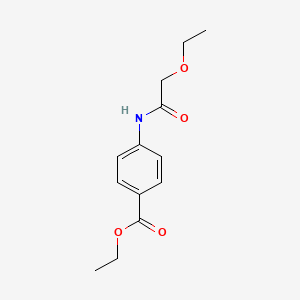
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B14960265.png)
